molecular formula C27H32N2OS B2431672 3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223861-57-1

3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2431672
CAS No.: 1223861-57-1
M. Wt: 432.63
InChI Key: TZZGGOKBHUIBMC-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a sophisticated spirocyclic compound of significant interest in chemical and agrochemical research. Its complex structure, featuring a 1,4-diazaspiro[4.5]decene core, positions it as a valuable chemical intermediate for synthesizing novel molecules with potential biological activity . Research into this compound may explore its utility as a key building block in the development of new active ingredients, drawing parallels to the application of other spirocyclic systems in crop protection . As a specialized heterocyclic building block, it offers researchers a versatile scaffold for method development and the creation of compound libraries in drug discovery . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other use.

Properties

IUPAC Name

[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2OS/c1-18-9-10-21(17-19(18)2)24(30)29-25(31)23(28-27(29)15-7-6-8-16-27)20-11-13-22(14-12-20)26(3,4)5/h9-14,17H,6-8,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZGGOKBHUIBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS Number: 1223861-57-1) is a member of the diazaspiro compound family, characterized by a unique molecular structure that includes both a thione and a spiro framework. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C27H32N2OS
  • Molecular Weight : 432.6 g/mol
  • Structural Features : The compound features a spirocyclic structure with a diazine moiety and a thione group, which are critical for its biological activities.
PropertyValue
Molecular FormulaC27H32N2OS
Molecular Weight432.6 g/mol
CAS Number1223861-57-1

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, research has shown that the introduction of thione groups can enhance the cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects

In vitro studies demonstrated that derivatives of diazaspiro compounds significantly inhibited the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism was primarily attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The antimicrobial potential of thione-containing compounds has been widely documented. The compound was evaluated for its antibacterial and antifungal activities.

Research Findings

  • Antibacterial Activity : Tests against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) showed promising results, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition.
  • Antifungal Activity : The compound also exhibited antifungal properties against common pathogens like Candida albicans.

The biological activity of this compound is believed to involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival pathways.

Table 2: Summary of Biological Activities

Activity TypeResult
AnticancerSignificant inhibition in cancer cell lines
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalActive against Candida species

Q & A

Basic: What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis of diazaspiro compounds typically involves multi-step reactions, including cyclocondensation of diamines with ketones, followed by functionalization via nucleophilic substitution or coupling reactions. For example, spirocyclic intermediates are often formed under acidic or basic conditions using solvents like DMF or ethanol, with temperatures ranging from 60–120°C . Yield optimization requires precise control of stoichiometry, solvent polarity, and inert atmospheres (e.g., nitrogen) to suppress side reactions like oxidation or hydrolysis. Microwave-assisted synthesis may reduce reaction times and improve selectivity .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Discrepancies between solution-state NMR and solid-state X-ray structures often arise from conformational flexibility or crystal-packing effects. To resolve these:

  • Perform variable-temperature NMR to assess dynamic behavior in solution .
  • Use density functional theory (DFT) calculations to compare experimental X-ray geometries with optimized conformers .
  • Analyze Hirshfeld surfaces to identify intermolecular interactions influencing solid-state packing .
    Cross-validation with IR spectroscopy and mass spectrometry is critical to confirm functional group integrity .

Basic: What spectroscopic and crystallographic techniques are essential for structural elucidation?

  • NMR : 1^1H/13^13C NMR identifies substituent patterns; 2D techniques (COSY, HSQC) resolve connectivity in the spirocyclic core .
  • X-ray crystallography : SHELX programs are standard for solving crystal structures, particularly for assessing spirocyclic puckering and torsional angles .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and detects synthetic byproducts .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

  • Core modifications : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) to assess impacts on bioactivity .
  • Targeted assays : Prioritize enzymes/receptors associated with diazaspiro systems (e.g., kinases, GPCRs) using in vitro inhibition assays .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes and guide synthetic priorities .
  • Data normalization : Compare IC50_{50} values against reference compounds to contextualize potency .

Basic: What are the key challenges in purifying this compound, and how are they addressed?

  • Byproduct removal : Column chromatography (silica gel, ethyl acetate/hexane gradients) separates spirocyclic products from linear byproducts .
  • Solubility issues : Use polar aprotic solvents (DMSO, DMF) for recrystallization, adjusting temperature gradients to prevent premature precipitation .
  • Purity validation : HPLC with UV/Vis detection (λ = 254–280 nm) ensures >95% purity; TLC monitors reaction progress .

Advanced: How can crystallographic disorder in the spirocyclic core be mitigated during refinement?

  • Twinning analysis : Use PLATON to detect twinning and apply HKLF5 format in SHELXL for data integration .
  • Occupancy refinement : Model alternative conformers with restrained bond distances and angles to avoid overparameterization .
  • Dynamic scattering corrections : Apply TLS (translation-libration-screw) models to account for anisotropic motion .

Basic: What are the recommended storage conditions to maintain stability?

Store under argon at −20°C in amber vials to prevent photodegradation of the thione group. Desiccants (silica gel) mitigate hydrolysis risks. Stability assays (TGA/DSC) can identify decomposition thresholds .

Advanced: How can contradictory biological activity data across studies be systematically evaluated?

  • Meta-analysis : Pool data from independent studies using random-effects models to account for variability in assay conditions (e.g., cell lines, incubation times) .
  • Dose-response reanalysis : Apply Hill slope corrections to normalize efficacy metrics .
  • Proteomic profiling : Use LC-MS/MS to identify off-target interactions that may explain divergent results .

Basic: What computational tools are suitable for predicting physicochemical properties?

  • LogP : ACD/Labs or MarvinSuite estimates lipophilicity, critical for bioavailability .
  • pKa : SPARC calculates ionization states of the thione and tertiary amine groups .
  • Solubility : COSMO-RS predicts solubility in pharmaceutically relevant solvents .

Advanced: How can degradation pathways be characterized to inform formulation development?

  • Forced degradation : Expose the compound to heat, light, and pH extremes; analyze products via LC-MS .
  • Kinetic studies : Monitor degradation rates under accelerated conditions (40°C/75% RH) to derive Arrhenius parameters .
  • Mechanistic insights : Use 18^{18}O-labeling or radical traps to identify hydrolysis/oxidation pathways .

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